Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-
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Overview
Description
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-: is a complex organic compound featuring a benzene ring with a methyl and amino group attached, along with a trifluoromethylthio group and a phenoxy group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, where a trifluoromethylthio radical is generated and then added to the aromatic ring . This process often requires specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product from any by-products.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- Benzenamine, 4-fluoro-3-(trifluoromethyl)-
- 4-(Trifluoromethyl)benzylamine
Comparison: Compared to similar compounds, Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is unique due to the presence of both a trifluoromethylthio group and a phenoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in specific applications .
Biological Activity
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features, including a trifluoromethyl group and a sulfur-containing moiety. These characteristics can significantly influence its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is C11H10F3NS. Its structure is characterized by:
- A trifluoromethyl group which enhances lipophilicity and metabolic stability.
- A sulfur-containing thioether which may play a role in biological interactions.
The presence of these groups suggests potential reactivity through electrophilic aromatic substitution and interactions with biological targets such as enzymes or receptors.
The biological activity of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is largely attributed to its ability to interact with various molecular targets. The mechanism of action may involve:
- Enzyme modulation : The compound may inhibit or activate specific enzymes through binding interactions.
- Receptor interaction : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exhibit antimicrobial properties. The presence of the amino group often correlates with increased activity against various bacterial strains. In vitro studies have shown that derivatives with sulfur functionalities can enhance antibacterial efficacy against resistant strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenamine derivatives. For instance, compounds with trifluoromethyl groups have demonstrated significant antiproliferative effects on cancer cell lines such as HeLa and MCF-7. Table 1 summarizes the anticancer activity of related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 7.01 ± 0.60 | Microtubule disassembly |
Compound B | MCF-7 | 14.31 ± 0.90 | Apoptosis induction |
Benzenamine Derivative | NCIH460 | 8.55 ± 0.35 | Enzyme inhibition |
Case Studies
- Electrophilic Trifluoromethylthiolation : A study demonstrated the selective electrophilic trifluoromethylthiolation of thiols using benzenamine derivatives, indicating their potential in synthesizing biologically active molecules .
- Antiproliferative Activity : In a comparative study, benzenamine derivatives were synthesized and tested for their antiproliferative activities against several cancer cell lines. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity compared to those with less polar substituents .
Properties
CAS No. |
183945-54-2 |
---|---|
Molecular Formula |
C8H8F3NS |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
KYTGREIWAGIICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)SC(F)(F)F |
Origin of Product |
United States |
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